molecular formula C4H6O2S B077332 3-Sulfanyloxolan-2-one CAS No. 14032-62-3

3-Sulfanyloxolan-2-one

Cat. No. B077332
CAS RN: 14032-62-3
M. Wt: 118.16 g/mol
InChI Key: SUWCVSZZLFOSJL-UHFFFAOYSA-N
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Description

3-Sulfanyloxolan-2-one is a chemical compound with potential applications in various fields of chemistry and biology. It is known for its involvement in a range of synthesis and reaction processes.

Synthesis Analysis

  • The synthesis of related sulfanyl compounds has been explored through various methods. For instance, Rodríguez et al. (2007) described the stereoselective synthesis of 2-deoxyglycosides from sulfanyl alkenes using a "one pot" cyclization-glycosylation process, which indicates a method that could potentially be adapted for 3-Sulfanyloxolan-2-one (Rodríguez et al., 2007).

Molecular Structure Analysis

  • Studies on related sulfanyl compounds have highlighted the diverse molecular structures these compounds can take. Ma et al. (2005) discussed the structural diversity of di- and triorganotin complexes with 4-sulfanylbenzoic acid, showcasing the variable coordination behaviors of sulfanyl groups (Ma et al., 2005).

Chemical Reactions and Properties

  • The reactivity of sulfanyl groups in chemical synthesis is a key aspect of these compounds. For instance, Kobayashi et al. (2020) discussed the use of sulfanylmethyl-installed dimethylaminopyridine in peptide/protein synthesis, demonstrating the utility of sulfanyl groups in complex organic syntheses (Kobayashi et al., 2020).

Physical Properties Analysis

  • The physical properties of sulfanyl-containing compounds can vary significantly. Research such as that by Haas et al. (1996) on acyclic sulfur-nitrogen compounds provides insights into the physical characteristics of such molecules, which might be extrapolated to understand the properties of 3-Sulfanyloxolan-2-one (Haas et al., 1996).

Chemical Properties Analysis

  • The chemical properties of sulfanyl compounds are influenced by their functional groups and molecular structure. Research such as that by Watanabe et al. (2010) on the chemiluminescence of sulfanyl-substituted compounds provides insights into the reactive nature of these molecules (Watanabe et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

  • Discovery of 3MST Inhibitors : A study by Hanaoka et al. (2017) focused on the discovery of selective inhibitors for the H2S-producing enzyme 3-Mercaptopyruvate sulfurtransferase (3MST), which plays a crucial role in the production of sulfane sulfur, a mediator in various physiological processes. The inhibitors identified show selectivity for 3MST over other sulfur-producing enzymes, providing insights into the enzyme's mechanism and potential therapeutic targets (Hanaoka et al., 2017).

  • Reactivity with Amines : Yunnikova et al. (2019) explored the interaction between 1,3-dioxolane (a related compound) and various amines, leading to the synthesis of disubstituted 3,4-dihydroquinazolines, diarylmethane, or methylenediamine, demonstrating the compound's versatility in synthesizing a range of chemical structures with potential biological activities (Yunnikova et al., 2019).

Biological Implications and Potential Therapeutic Applications

  • Wine Aroma Compound Analysis : Chen et al. (2018) identified and quantitatively analyzed 2-Methyl-4-propyl-1,3-oxathiane in wine, a compound related to 3-SH, revealing its potential implications for wine aroma and flavor, demonstrating the relevance of sulfur compounds in food chemistry (Chen et al., 2018).

  • Hepatoprotective Agents : Akhmetova et al. (2018) conducted research on sulfanyl-substituted isoxazoles, showing promising hepatoprotective activity, which suggests potential therapeutic applications of sulfur-containing compounds in liver protection and therapy (Akhmetova et al., 2018).

properties

IUPAC Name

3-sulfanyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S/c5-4-3(7)1-2-6-4/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWCVSZZLFOSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930762
Record name 3-Sulfanyloxolan-2-one
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Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfanyloxolan-2-one

CAS RN

14032-62-3
Record name Butyrolactonethiol
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Record name 3-Sulfanyloxolan-2-one
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Record name 3-mercaptodihydrofuran-2(3H)-one
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Record name BUTYROLACTONETHIOL
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